tert-Butyl 2-(8-aminooctoxy)acetate
Description
tert-Butyl 2-(8-aminooctoxy)acetate is a synthetic organic compound featuring a tert-butyl ester group linked to an acetoxy chain terminated by an 8-aminooctoxy moiety. The aminooctoxy chain likely enhances solubility and reactivity, making it suitable for conjugation or further functionalization in drug discovery .
Properties
IUPAC Name |
tert-butyl 2-(8-aminooctoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3/c1-14(2,3)18-13(16)12-17-11-9-7-5-4-6-8-10-15/h4-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJFHUHNZWXESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(8-aminooctoxy)acetate typically involves the esterification of 2-(8-aminooctoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(8-aminooctoxy)acetic acid+tert-butyl alcoholacid catalysttert-Butyl 2-(8-aminooctoxy)acetate+water
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-(8-aminooctoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to improve the conversion rates and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(8-aminooctoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
tert-Butyl 2-(8-aminooctoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(8-aminooctoxy)acetate involves its functional groups:
Ester Group: Can undergo hydrolysis to release the corresponding acid and alcohol.
Amino Group: Can participate in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
To contextualize tert-Butyl 2-(8-aminooctoxy)acetate, a comparative analysis is conducted with structurally related tert-butyl esters, focusing on substituent effects, safety profiles, and applications.
Structural and Functional Differences
Table 1: Structural Comparison of tert-Butyl Acetate Derivatives
*Calculated based on structural formula.
Key Observations :
- Chain Length and Flexibility: The 8-aminooctoxy chain in the target compound offers extended hydrophilicity and flexibility compared to shorter ethoxy () or rigid aromatic () substituents. This may enhance membrane permeability in drug delivery systems.
- Functional Groups: Amino groups (e.g., in and ) enable nucleophilic reactions, while sulfonate () or hydroxyl groups () influence solubility and stability.
- Purity : High-purity analogs (≥95%) are prioritized in pharmaceutical R&D for reproducibility .
Table 2: Hazard Classification of Selected Compounds
Key Observations :
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